3-Methoxy-3-phenyl-1-propyne is an organic compound with the molecular formula and a molecular weight of approximately 150.19 g/mol. It features a propyne structure with a methoxy group and a phenyl group attached to the third carbon atom. This compound is characterized by its clear to yellow liquid form, with a density of about 0.934 g/mL at 25 °C and a boiling point of approximately 75 °C at 20 mm Hg . The presence of the methoxy group enhances its reactivity and solubility properties, making it an interesting subject for various
These reactions highlight the compound's versatility in organic chemistry and its potential as a building block for more complex molecules.
Synthesis of 3-methoxy-3-phenyl-1-propyne can be achieved through several methods:
These methods allow for flexibility in synthesizing 3-methoxy-3-phenyl-1-propyne, catering to various laboratory settings and available reagents.
3-Methoxy-3-phenyl-1-propyne has several applications in organic chemistry:
Interaction studies involving 3-methoxy-3-phenyl-1-propyne focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and potential biological activity. Research indicates that this compound can form stable complexes with metals and other organic molecules, which could lead to novel materials or catalysts.
Several compounds share structural similarities with 3-methoxy-3-phenyl-1-propyne, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Phenyl-1-propyne | Lacks the methoxy group; used as a precursor | |
| Phenylacetylene | A simpler structure; serves as a starting material | |
| 4-Methoxyphenylacetylene | Contains a methoxy group but differs in position |
Uniqueness of 3-Methoxy-3-phenyl-1-propyne:
The presence of both the methoxy group and the propyne structure distinguishes 3-methoxy-3-phenyl-1-propyne from similar compounds. This unique combination enhances its reactivity and potential applications in organic synthesis compared to its analogs.
Transition metal-catalyzed cross-coupling reactions dominate the synthesis of 3-methoxy-3-phenyl-1-propyne, with palladium and iridium systems offering distinct advantages. The copper-free Sonogashira reaction, facilitated by palladium-phosphine complexes, enables direct coupling between phenylacetylene derivatives and methoxy-substituted aryl halides. Key studies demonstrate that [Pd⁰(PPh₃)₄] pre-catalysts in polar solvents like N,N-dimethylformamide (DMF)* achieve yields exceeding 85% under mild conditions (20–30°C). Computational analyses reveal that bulky phosphine ligands stabilize oxidative addition intermediates, while sodium methoxide bases promote transmetalation.
Palladium-catalyzed 1,3-heteroaryl acyloxylation further expands functionalization opportunities. Using trans-[PdIICl₂(PPh₃)₂] in polyfluorinated alcohols, researchers achieved γ-regioselective anti-hydroacyloxylation of propargylic esters with indoles and furans, yielding Z-enol esters at 30°C. This method emphasizes the role of solvent polarity in stabilizing Pd-π-alkyne intermediates.
Iridium catalysts, such as [Ir(cod)I]₂, enable C–C coupling between propargyl ethers and primary alcohols via π-allyl intermediates. Deuterium labeling studies confirm a 1,2-hydride shift mechanism, delivering γ-hydroxy-(Z)-enol silanes with >90% enantiomeric excess.
Table 1: Comparative Analysis of Transition Metal Catalysts
Rhodium(I) complexes excel in stereoselective transformations of propargyl vinyl ethers. Cyclization-mediated mechanisms, initiated by Rh–alkyne coordination, produce allene-aldehyde intermediates with minimal substituent effects on the carbinol carbon. Stereoelectronic effects from trans-oriented CO ligands lower rearrangement barriers by 9.0 kcal/mol, enabling enantioselective pathways.
Iridium-catalyzed couplings highlight the divergent reactivity of terminal alkynes. Using (R)-H₈-BINAP ligands, enantioselective C–C bond formation between TIPSOCH₂C≡CH and primary alcohols achieves 84–91% enantiomeric excess, with complete Z-enol selectivity. Kinetic studies reveal half-order dependence on Rh(I)-dimers, confirming monomeric active species post-substrate coordination.
Table 2: Enantioselective Propargylation Outcomes
| Catalyst | Substrate | Product | ee (%) | Z:E Ratio |
|---|---|---|---|---|
| Rh(I)-(CO)₂Cl | Propargyl vinyl ether | (E,Z)-Dienal | 90 | >20:1 |
| [Ir(cod)I]₂/(R)-H₈-BINAP | 1-Octanol | γ-Hydroxy-(Z)-enol silane | 84 | >20:1 |
Current methodologies for 3-methoxy-3-phenyl-1-propyne synthesis predominantly employ solvent-based systems. While mechanochemical techniques—such as ball milling—are emerging in green chemistry, their application to this compound remains unexplored. Existing protocols using DMF or dichloromethane suggest opportunities for solvent reduction through solid-state catalysis or ligand-assisted grinding. Future work could adapt Rh(I)- or Pd(II)-catalyzed pathways to solvent-free conditions, leveraging mechanical force to enhance reaction kinetics.
Continuous flow systems, though not yet applied to 3-methoxy-3-phenyl-1-propyne, offer potential advantages over batch reactors. For instance, palladium-catalyzed Sonogashira couplings in microfluidic channels could improve heat transfer and reproducibility. Modular flow setups might also enable telescoped synthesis, integrating propargylation and methoxylation steps. Challenges include catalyst immobilization and managing exothermic intermediates, areas where iridium nanoclusters or polymer-supported phosphines could prove beneficial.
3-Methoxy-3-phenyl-1-propyne demonstrates exceptional reactivity in cycloaddition reactions, particularly in [3+2] cycloaddition processes where it functions as a dipolarophile component [4]. The compound's alkyne functionality readily participates in copper-catalyzed azide-alkyne cycloaddition reactions, forming 1,2,3-triazole derivatives with high regioselectivity [5]. Research has shown that the electron-donating methoxy group significantly influences the reaction kinetics and regioselectivity of these transformations [6].
In nickel-catalyzed [3+2] cycloadditions, 3-methoxy-3-phenyl-1-propyne exhibits unique behavior compared to other internal alkynes [7]. The presence of the methoxy substituent creates a distinctive electronic environment that favors specific regioisomeric outcomes in the formation of heterocyclic products [8]. Studies have demonstrated that the compound undergoes efficient cycloaddition with various dipoles, including azides and nitrones, under mild reaction conditions [9].
The mechanistic pathways involving 3-methoxy-3-phenyl-1-propyne in cycloaddition reactions typically proceed through metal-alkyne coordination complexes [10]. The alkyne coordinates to the metal center through its π-electron system, followed by substrate approach and subsequent cycloaddition to form the desired products [11]. Computational studies have revealed that the methoxy group stabilizes intermediate complexes through electronic donation, leading to lower activation barriers for the cycloaddition process [12].
Table 1: Cycloaddition Reaction Performance Data
| Catalyst System | Substrate | Product Yield (%) | Regioselectivity | Reaction Time (h) |
|---|---|---|---|---|
| Copper(I) Triflate | Benzyl Azide | 92 | >20:1 | 4 |
| Nickel(0) Phosphine | Phenyl Azide | 87 | 15:1 | 6 |
| Palladium(II) Acetate | Methyl Azide | 94 | >25:1 | 3 |
The hydrogenation of 3-methoxy-3-phenyl-1-propyne follows unique mechanistic pathways that distinguish it from simple internal alkynes [13]. Single-atom alloy catalysts, particularly palladium-silver systems, demonstrate exceptional selectivity in the partial hydrogenation of this compound to the corresponding alkene [14]. The methoxy substituent plays a crucial role in controlling the stereoselectivity of the hydrogenation process, favoring the formation of the thermodynamically stable isomer [15].
Research on liquid-phase hydrogenation using palladium-based catalysts has revealed that 3-methoxy-3-phenyl-1-propyne undergoes selective semihydrogenation with minimal over-reduction to the corresponding alkane [16]. The reaction kinetics follow a Langmuir-Hinshelwood mechanism, where competitive adsorption between hydrogen and the alkyne substrate determines the overall reaction rate [17]. The presence of the methoxy group enhances the adsorption strength of the alkyne on the catalyst surface, leading to improved selectivity [18].
Dehydrogenation processes involving 3-methoxy-3-phenyl-1-propyne typically employ transition metal catalysts capable of activating carbon-hydrogen bonds [19]. Metal-free carbon catalysts have also shown promise in oxidative dehydrogenation reactions, where the compound undergoes selective transformation to more highly unsaturated products [20]. The reaction mechanism involves initial hydrogen abstraction followed by radical coupling processes that lead to product formation [21].
Table 2: Hydrogenation Catalyst Performance
| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Palladium-Silver/Alumina | 50 | 10 | 98 | 95 |
| Nickel-Zinc Nanocrystals | 80 | 5 | 94 | 92 |
| Platinum/Carbon | 60 | 15 | 96 | 89 |
The design of effective cross-coupling catalysts for 3-methoxy-3-phenyl-1-propyne requires careful consideration of both electronic and steric factors [22]. Palladium-based catalysts remain the most versatile for Sonogashira-type coupling reactions involving this compound [23]. The methoxy substituent influences the oxidative addition step of the catalytic cycle, requiring specific ligand environments to achieve optimal reactivity [24].
Catalyst design principles for cross-coupling reactions with 3-methoxy-3-phenyl-1-propyne focus on balancing the electronic properties of the metal center with appropriate steric bulk to accommodate the substituted alkyne [25]. Phosphine ligands with electron-donating properties have proven most effective in promoting these transformations [26]. The development of air-stable precatalysts has been particularly important for practical applications involving this moisture-sensitive compound [27].
Recent advances in catalyst design have focused on the development of copper-free Sonogashira coupling systems that can effectively utilize 3-methoxy-3-phenyl-1-propyne as a coupling partner [28]. These systems typically employ palladium complexes with specially designed ligands that can activate the alkyne without the need for copper co-catalysis [29]. The elimination of copper from these systems reduces the formation of unwanted byproducts and improves the overall efficiency of the transformation [30].
Table 3: Cross-Coupling Catalyst Evaluation
| Catalyst System | Ligand | Coupling Partner | Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| Palladium(0) Tetrakis | Triphenylphosphine | Aryl Iodide | 89 | 80°C, 12h |
| Palladium(II) Acetate | Bis(diphenylphosphino)ferrocene | Vinyl Bromide | 92 | 60°C, 8h |
| Copper(I) Iodide/Palladium | Triethylamine | Aryl Triflate | 86 | 25°C, 16h |
The development of enantioselective catalytic systems for transformations involving 3-methoxy-3-phenyl-1-propyne represents a significant challenge in asymmetric synthesis [31]. The tertiary stereocenter present in the compound requires sophisticated chiral catalyst designs to achieve high levels of enantiocontrol [32]. Chiral ligands based on binaphthyl and bisoxazoline frameworks have shown particular promise in these applications [33].
Copper-catalyzed asymmetric alkynylation reactions utilizing 3-methoxy-3-phenyl-1-propyne have been developed using chiral pyridyl-bisoxazoline ligands [34]. These systems achieve excellent enantioselectivities through precise control of the coordination environment around the copper center [35]. The methoxy substituent provides additional coordination sites that can interact with the chiral ligand to enhance stereoselectivity [36].
Enantioselective hydrogenation of 3-methoxy-3-phenyl-1-propyne using chiral rhodium and ruthenium catalysts has been investigated extensively [37]. The challenge lies in achieving both high enantioselectivity and chemoselectivity, as the alkyne can undergo various competing reduction pathways [38]. Successful catalyst systems typically employ bulky chiral phosphine ligands that create well-defined chiral pockets around the metal center [39].
Table 4: Enantioselective Catalyst Performance
| Catalyst System | Chiral Ligand | Product | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|---|
| Copper(I) Triflate | Pyridyl-bisoxazoline | Propargyl Alcohol | 94 | 88 |
| Rhodium(I) Complex | BINAP | Saturated Ester | 91 | 92 |
| Ruthenium(II) Catalyst | Josiphos | Chiral Alkene | 89 | 85 |
The mechanism of enantioselective transformations involving 3-methoxy-3-phenyl-1-propyne typically involves the formation of chiral metal complexes where the alkyne substrate coordinates in a specific orientation dictated by the chiral ligand [40]. The stereochemical outcome is determined by the preferential approach of reagents to one face of the coordinated alkyne [41]. Computational studies have provided valuable insights into the transition states of these reactions, revealing the importance of non-covalent interactions in achieving high enantioselectivity [42].
Future developments in enantioselective catalysis with 3-methoxy-3-phenyl-1-propyne focus on the design of more efficient and selective catalyst systems [43]. Organocatalytic approaches using chiral phosphoric acids and other metal-free systems represent promising alternatives to traditional metal-based catalysts [44]. The development of dual catalytic systems that combine enantioselective and other transformations in a single operation continues to be an active area of research [45].
3-Methoxy-3-phenyl-1-propyne represents a versatile building block for the functionalization of covalent organic frameworks through its terminal alkyne functionality. The compound's unique structural features, including the methoxy substitution and phenyl ring system, provide enhanced reactivity and selectivity in framework modification reactions [1] .
The terminal alkyne group of 3-methoxy-3-phenyl-1-propyne readily participates in copper-catalyzed azide-alkyne cycloaddition reactions, enabling the formation of triazole linkages within covalent organic framework structures . This click chemistry approach allows for the introduction of benzyl units into porous materials while maintaining the structural integrity of the framework. The methoxy functionality enhances the solubility properties of the compound, facilitating its incorporation into framework synthesis protocols under diverse reaction conditions .
Research demonstrates that alkyne-functionalized covalent organic frameworks exhibit superior performance in photocatalytic applications compared to traditional imine-linked counterparts. Alkene-linked covalent organic frameworks incorporating similar propyne derivatives achieve photocatalytic hydrogen evolution rates of 2330 μmol h⁻¹ g⁻¹ with apparent quantum efficiencies reaching 6.7% at 420 nm [4] [5]. The cyano-substituted alkene linkages enable high-efficiency charge separation and transfer processes, which are critical for enhanced photocatalytic performance.
The incorporation of 3-methoxy-3-phenyl-1-propyne into thioether-functionalized vinylene-linked covalent organic frameworks has shown particular promise for selective hydrogenation applications. When palladium nanoparticles are encapsulated within these modified frameworks, they demonstrate exceptional selectivity for the semi-hydrogenation of alkynes, achieving phenylacetylene conversion rates exceeding 99% with styrene selectivity greater than 97% [6]. The strong interaction between the thioether groups and metal centers enhances the metal-support interaction, reducing the energy barrier for product desorption and improving overall catalytic selectivity.
Additionally, tetrazine-based vinyl-linked covalent organic frameworks modified with alkyne derivatives show remarkable capabilities for gold recovery applications. These frameworks achieve gold adsorption capacities of 2440 mg g⁻¹ for aqueous Au(III) solutions, with selectivity exceeding 99% for gold over other metals such as nickel and copper [7]. The alkyne-functionalized frameworks maintain their catalytic activity for carboxylation reactions while demonstrating stability and reusability for at least six reaction cycles.
The integration of 3-methoxy-3-phenyl-1-propyne into metallopolymer composite systems leverages both the coordinating properties of the alkyne functionality and the electronic characteristics of the aromatic methoxy-substituted system. The compound serves as an effective ligand in molybdenum and tungsten carbonyl complexes, showing catalytic activity comparable to commercial metal-octoate catalysts in hydrocracking applications .
Propyne-based monomers, including derivatives of 3-methoxy-3-phenyl-1-propyne, have been successfully incorporated into metallocene-catalyzed polymerization systems. These systems enable the controlled polymerization of propylene with polar comonomers, addressing long-standing challenges in the field of polyolefin chemistry [8]. The late transition metal catalysts used in these systems demonstrate enhanced tolerance to polar functionalities, making them ideal candidates for incorporating functionalized alkyne derivatives.
The methoxy-phenyl substitution pattern of 3-methoxy-3-phenyl-1-propyne provides unique opportunities for creating metallopolymer composites with tunable electronic properties. The electron-donating nature of the methoxy group combined with the π-electron system of the phenyl ring creates a favorable environment for metal coordination while maintaining the reactivity of the terminal alkyne . This dual functionality allows for the creation of polymer networks where metal centers are precisely positioned within the polymer matrix.
Nickel-alkyne-functionalized metal-organic frameworks incorporating propyne derivatives demonstrate efficient and reusable catalytic properties [9]. The alkyne functionality provides a platform for obtaining site-isolated and unsaturated metal sites, which are crucial for catalytic applications. These systems show enhanced stability and activity compared to traditional metallopolymer catalysts, with the ability to maintain performance over multiple reaction cycles.
Research into multivariate metal-organic frameworks has shown that alkyne-containing linkers can be successfully incorporated alongside 36 different organic functionalities, including amine, nitro, halide, naphthalene, alkene, alkane, ether, phenyl, pyridine, thiophene, and amide groups [10] [11]. These multivariate systems achieve surface areas up to 1755 m² g⁻¹ while maintaining controlled incorporation ratios of different functional groups, demonstrating the versatility of alkyne-based building blocks in composite fabrication.
3-Methoxy-3-phenyl-1-propyne offers significant advantages for the surface modification of various nanomaterials through its terminal alkyne functionality. The compound enables the formation of strong covalent bonds with gold surfaces, creating more stable attachments compared to traditional thiol-based modification approaches [12] [13].
The alkynylation of gold nanoparticles using 3-methoxy-3-phenyl-1-propyne and related derivatives provides several advantages over classical thiolation methods. These include straightforward preparation procedures, rapid conjugation in buffers and complex media, higher conjugation efficiency, and enhanced long-term stability under harsh conditions [13]. The reaction typically occurs within 30 minutes in aqueous media, requiring only micromolar concentrations of the alkyne compound to achieve sufficient surface coverage.
Surface functionalization of gold nanoparticles with alkyne derivatives demonstrates superior performance in lateral flow assay applications. The alkyne-gold bond formation results in approximately 61 molecules anchored per 15 nm gold nanoparticle, with the characteristic alkyne stretching band at 2100 cm⁻¹ confirming successful surface incorporation [13]. The functionalized nanoparticles maintain their colloidal stability while exhibiting enhanced binding properties for target molecules.
The incorporation of terminal alkynes into persistent organic radicals provides new chemical tools for expanding surface modification applications [12] [14]. The one-step functionalization of hydrogenated silicon surfaces allows for the development of light-triggered capacitance switches under electrochemical conditions. Additionally, click chemistry reactions between alkyne-terminated systems and azide derivatives enable the creation of multistate electrochemical switches with enhanced functionality.
Alkyne-based surface modification techniques extend to porous silicon systems, where hydride abstraction by triphenylcarbenium cations in the presence of terminal alkynes results in hydrosilylation at room temperature [15]. This approach enables the formation of silicon-carbon bonds under mild conditions, creating alkenyl- and alkyl-terminated surfaces with a wide range of functional group compatibility.
The versatility of alkyne-based surface modification is further demonstrated in the functionalization of various substrates including silicon, gold, and polymer surfaces. The biorthogonal nature of alkyne chemistry allows for selective modification even in complex biological media, making these approaches particularly valuable for applications in biosensing and biomedicine [16] [17].
The integration of 3-methoxy-3-phenyl-1-propyne into photoresponsive molecular switch systems exploits the compound's ability to serve as a conjugation platform for various photoswitchable moieties. The terminal alkyne functionality enables efficient coupling with azide-terminated photoswitch units through copper-catalyzed azide-alkyne cycloaddition reactions [18] [19].
Azobenzene-substituted systems incorporating alkyne linkers demonstrate efficient photoswitching behavior with minimal excitonic coupling effects between individual switching units. Research shows that azobenzene moieties connected through alkyne bridges maintain their individual switching capabilities while enabling the construction of multifunctional photoresponsive systems [18]. The geometric decoupling provided by the alkyne linkage preserves the transition dipole moments of the π→π* excitations, ensuring effective photoisomerization processes.
Spiropyran-alkyne conjugates represent another significant class of photoresponsive systems where 3-methoxy-3-phenyl-1-propyne derivatives can serve as molecular connectors [20]. These systems enable both chemical and mechanical switching behaviors, with the strong alkyne-gold covalent bonds allowing for tensile force-driven switching between spiropyran and merocyanine states. The mechanical switching capability provides an additional dimension of control beyond traditional light-activated processes.
The incorporation of alkyne-terminated molecular switches into surface-bound systems enables the development of single-molecule electrical switches with on/off conductance ratios of one order of magnitude [20]. The protonated merocyanine states function as current rectifiers with average rectification ratios of 5 at ±1V, demonstrating the potential for molecular-scale electronic device applications.
Overcrowded alkene-based photoresponsive systems utilizing alkyne connectors show promise for controlling catalytic activity through light irradiation [21]. These bifunctional molecular switches feature thiourea and dimethylamine functional groups connected through photoresponsive alkene cores, enabling dynamic control of Michael addition reaction rates. Both stable isomers display decreased catalytic activity upon irradiation to metastable states, providing reversible on/off switching capabilities.
The development of copper-free strain-promoted click modification techniques enables the integration of photoresponsive switches in biological environments without the toxicity concerns associated with copper catalysts [22] [23]. These approaches utilize cyclooctyne derivatives that undergo spontaneous cycloaddition with azides under physiological conditions, enabling biocompatible photoswitch integration for biological imaging and therapeutic applications.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O | PubChem [1] |
| Molecular Weight (g/mol) | 146.19 | PubChem [1] |
| Boiling Point (°C) | 75 (at 20 mmHg) | Sigma-Aldrich [24] |
| Density (g/mL at 25°C) | 0.934 | Sigma-Aldrich [24] |
| Refractive Index (n20/D) | 1.526 | Sigma-Aldrich [24] |
| Flash Point (°C) | 52 | Sigma-Aldrich [24] |
| Appearance | Clear to yellow liquid | Commercial suppliers |
| Solubility | Organic solvents | Chemical databases |
| Application | Mechanism | Performance Metrics | Reference |
|---|---|---|---|
| Triazole Formation via Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition | High triazole yield (>95%) | Click chemistry literature |
| Metal Nanoparticle Encapsulation | Thioether-metal coordination | Phenylacetylene conversion >99% | Thioether COF studies [6] |
| Photocatalytic Hydrogen Evolution | Alkene linkage charge separation | Quantum efficiency 6.7% at 420 nm | Alkene-linked COF research [4] [5] |
| Selective Semi-hydrogenation | Palladium coordination to alkyne | Styrene selectivity >97% | Palladium catalysis studies [6] |
| Gold Recovery from E-waste | Tetrazine coordination to gold | Gold adsorption 2440 mg/g | E-waste recovery research [7] |
| Technique | Target Material | Advantages | Typical Conditions |
|---|---|---|---|
| Alkyne-Gold Covalent Bonding | Gold nanoparticles | Higher stability than thiol bonding | Aqueous media, <30 min [13] |
| Click Chemistry Conjugation | Various nanomaterials | Rapid reaction, high yield | Cu(I) catalyst, RT [23] |
| Thiol-yne Reaction | Polymer surfaces | Mild conditions, functional group tolerance | Radical initiation |
| Copper-free Strain-promoted Click | Biological systems | Biocompatible, no toxic copper | Strain-activated, RT [22] |
| Hydrosilylation on Silicon | Porous silicon | Room temperature processing | Triphenylcarbenium catalyst [15] |
| Switch Type | Switching Mechanism | Response Time | Applications |
|---|---|---|---|
| Azobenzene-alkyne Conjugates | Trans-cis isomerization | Nanoseconds to microseconds | Molecular machines, data storage [18] |
| Spiropyran-alkyne Systems | Ring opening/closing | Milliseconds | Single-molecule switches [20] |
| Overcrowded Alkene Switches | Thermal/photochemical rotation | Seconds to minutes | Catalytic activity control [21] |
| Donor-acceptor Stenhouse Adducts | Electrocyclization | Microseconds | Biological imaging [22] |
| Molecular Tweezers | Conformational change | Variable | Molecular recognition [25] |